![molecular formula C26H40FeP2 B15133595 Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- is a chiral ferrocene derivative that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to act as a ligand in various catalytic processes, particularly in asymmetric hydrogenation reactions. The unique structure of this compound, which includes two phospholane rings attached to a ferrocene core, imparts it with distinct stereochemical properties that are highly valuable in enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- typically involves the reaction of ferrocene with chiral phospholane ligands. One common method includes the use of a Grignard reagent to introduce the phospholane groups onto the ferrocene core. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the sensitive phospholane ligands. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- primarily undergoes reactions that involve its phospholane ligands. These reactions include:
Oxidation: The phospholane ligands can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like hydrogen gas.
Substitution: The phospholane ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is often used.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phospholane ligands results in the formation of phosphine oxides, while reduction reactions typically yield the corresponding reduced ferrocene derivatives.
Scientific Research Applications
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in the hydrogenation of olefins and ketones. Its chiral properties make it valuable for the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- exerts its effects is primarily through its role as a ligand in catalytic processes. The phospholane ligands coordinate to metal centers, forming stable complexes that facilitate various catalytic reactions. The chiral nature of the phospholane ligands allows for enantioselective catalysis, where the formation of one enantiomer is favored over the other. This is particularly important in the synthesis of chiral compounds, where the desired enantiomer can be produced with high selectivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: This compound is similar in structure but has methyl groups instead of ethyl groups on the phospholane rings.
1,1’-Bis[(2S,5S)-2,5-diphenylphospholano]ferrocene: This variant has phenyl groups on the phospholane rings, which can affect its steric and electronic properties.
1,1’-Bis[(2R,5R)-2,5-diethylphospholano]ethane: This compound has an ethane backbone instead of a ferrocene core, which can influence its coordination behavior and catalytic activity.
Uniqueness
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- is unique due to its ferrocene core, which provides additional stability and electronic properties compared to other similar compounds. The ethyl groups on the phospholane rings also contribute to its distinct steric properties, making it highly effective in asymmetric catalysis.
Properties
Molecular Formula |
C26H40FeP2 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2R,5R)-1-cyclopenta-1,4-dien-1-yl-2,5-diethylphospholane;iron(2+) |
InChI |
InChI=1S/2C13H20P.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;/q2*-1;+2/t2*11-,12-;/m11./s1 |
InChI Key |
HFHFWISYOSHESF-FGGAMIHJSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1C2=C[CH-]C=C2)CC.CC[C@@H]1CC[C@H](P1C2=C[CH-]C=C2)CC.[Fe+2] |
Canonical SMILES |
CCC1CCC(P1C2=C[CH-]C=C2)CC.CCC1CCC(P1C2=C[CH-]C=C2)CC.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
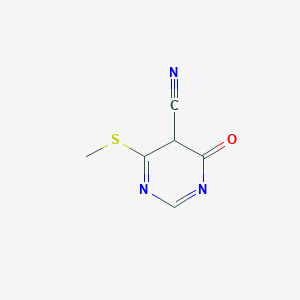
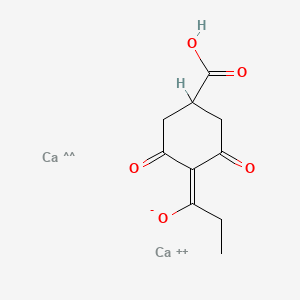
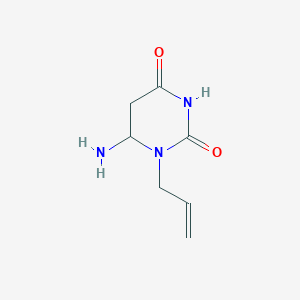
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
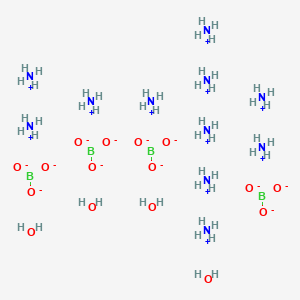


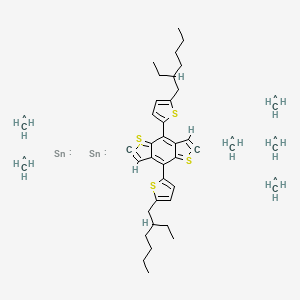

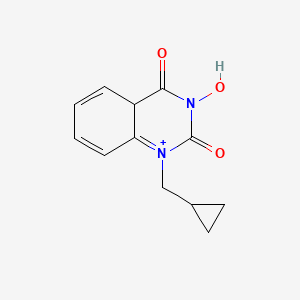

![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

